N-((5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide
Description
N-((5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core, a thioether linkage (-S-), and two distinct aromatic substituents. The 1,3,4-oxadiazole ring is substituted at the 5-position with a 2-((3,4-dimethoxyphenyl)amino)-2-oxoethylthio group and at the 2-position with a methyl-3-nitrobenzamide moiety. The 3,4-dimethoxyphenyl group contributes electron-donating methoxy substituents, while the 2-methyl-3-nitrobenzamide introduces steric bulk and electron-withdrawing nitro functionality.
Properties
IUPAC Name |
N-[[5-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O7S/c1-12-14(5-4-6-15(12)26(29)30)20(28)22-10-19-24-25-21(33-19)34-11-18(27)23-13-7-8-16(31-2)17(9-13)32-3/h4-9H,10-11H2,1-3H3,(H,22,28)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTOYZMSTWFOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features several notable functional groups:
- 1,3,4-Oxadiazole : Known for its diverse biological activities.
- Dimethoxyphenyl : Contributes to the compound's lipophilicity and potential interactions with biological targets.
- Thioether linkage : May enhance the compound's stability and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. The specific compound has shown promising results in various in vitro assays against different cancer cell lines.
Table 1: Anticancer Activity Data
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against these cancer types.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : It disrupts cellular signaling pathways critical for cancer cell growth and division.
- Targeting Specific Proteins : Molecular docking studies suggest that the compound may interact with key proteins involved in cancer progression, such as Bcl-2 and other anti-apoptotic factors .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. The presence of specific substituents on the phenyl ring and oxadiazole moiety significantly influences activity:
- Electron-donating groups (EDGs), such as methoxy groups, enhance anticancer activity by increasing electron density on the aromatic system, facilitating interactions with target proteins.
- Altering substituents on the benzamide portion can lead to variations in potency; for instance, introducing halogens has been shown to improve binding affinity .
Case Studies
Several studies have evaluated similar compounds with modifications to their structure:
- Study on Thiazole Derivatives : Thiazole-containing compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that similar heterocycles could enhance activity in our target compound .
- Molecular Hybridization Approaches : Research has demonstrated that hybridizing different pharmacophores can lead to compounds with superior biological profiles compared to their individual components .
Scientific Research Applications
Overview
N-((5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores its applications, focusing on medicinal chemistry and biological research.
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to oxadiazoles. For instance, derivatives of oxadiazoles have shown significant growth inhibition against various cancer cell lines. In particular, compounds similar to the target compound have demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types, including glioblastoma and ovarian cancer . The mechanism of action often involves the modulation of enzyme activities related to tumor growth and proliferation.
Enzyme Inhibition Studies
Compounds featuring the oxadiazole moiety have been evaluated for their enzyme inhibition capabilities. For example, derivatives have exhibited broad-spectrum inhibition against acetylcholinesterase and lipoxygenase enzymes. This suggests potential applications in treating neurodegenerative diseases and inflammatory conditions . The structural variations in these compounds can lead to qualitative changes in their biological activities, indicating the importance of chemical modifications in drug design.
Biological Research
Mechanism of Action
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the oxadiazole ring enhances its ability to bind to these targets, potentially leading to alterations in signal transduction pathways or gene expression modulation .
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of oxadiazole derivatives demonstrated that specific modifications could enhance anticancer efficacy. For example, a derivative with a similar structure showed significant cytotoxicity against multiple cancer cell lines, indicating that further exploration of structural analogs could yield promising therapeutic agents .
Case Study 2: Enzyme Inhibition
Research on S-substituted derivatives of oxadiazoles revealed their potential as enzyme inhibitors. These compounds were tested against various enzymes and showed varying degrees of inhibition, suggesting their utility in drug development for conditions like Alzheimer's disease and other neurodegenerative disorders .
Chemical Reactions Analysis
Reactivity of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole ring is a key structural motif influencing the compound’s reactivity. Studies on analogous oxadiazole derivatives demonstrate:
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Nucleophilic Substitution : The sulfur atom in the thioether bridge (C–S–CH₂) adjacent to the oxadiazole ring undergoes nucleophilic substitution under basic conditions. For example, reaction with alkyl halides yields thioalkylated derivatives .
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Hydrolysis : Under acidic or alkaline conditions, the oxadiazole ring can hydrolyze to form hydrazide intermediates. This reaction is critical for prodrug activation in medicinal applications .
Thioether Oxidation
The thioether (–S–CH₂–) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:
| Oxidizing Agent | Product | Conditions | References |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | RT, 2–4 hours | |
| m-CPBA | Sulfone | 0°C, 1 hour |
This reactivity is exploited to modulate the compound’s lipophilicity and pharmacokinetic properties .
Nitro Group Reduction
The 3-nitro group on the benzamide moiety can be selectively reduced to an amine using catalytic hydrogenation or metal-based reagents:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂, Pd/C (10%) | Ethanol, 50°C, 6 hours | 3-Aminobenzamide derivative | 85% |
| Fe, HCl | Reflux, 3 hours | 3-Aminobenzamide derivative | 72% |
The resulting amine serves as a precursor for further functionalization (e.g., acylation, sulfonation) .
Amide Bond Hydrolysis
The central amide bond (–NH–CO–) undergoes hydrolysis under strongly acidic or basic conditions:
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Acidic Hydrolysis (HCl, 6M, reflux): Cleavage yields 3,4-dimethoxyaniline and a carboxylic acid derivative .
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Enzymatic Hydrolysis : Liver microsomes or esterases catalyze amide cleavage, relevant to metabolic studies .
Methoxy Group Demethylation
The 3,4-dimethoxyphenyl group undergoes demethylation under harsh conditions (e.g., BBr₃ in DCM), producing catechol derivatives. This reaction is significant for generating metabolites with enhanced solubility .
Cross-Coupling Reactions
The aromatic nitro group and methoxy substituents enable participation in Suzuki-Miyaura or Ullmann-type couplings. For example:
| Reaction | Catalyst | Product | Application |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Fluorescent probes |
| Ullmann Coupling | CuI, L-proline | N-Aryl derivatives | Kinase inhibitor design |
These reactions expand the compound’s utility in drug discovery .
Biological Interactions
The compound’s reactivity correlates with its biological activity:
Comparison with Similar Compounds
Physicochemical Comparison
Analysis:
- The target compound’s nitro and methoxy groups may reduce solubility in nonpolar solvents compared to ethoxy or methyl analogues.
- Higher melting points in sulfamoylphenyl derivatives () suggest stronger intermolecular hydrogen bonding compared to the target compound’s nitro group, which primarily contributes to dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
